molecular formula C7H14ClNO2 B8012299 (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B8012299
M. Wt: 179.64 g/mol
InChI Key: HENMKHNMVUDRMJ-RGMNGODLSA-N
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Description

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with a carboxylic acid group at the 2-position and a methyl group at the 1-position of the six-membered ring. Its molecular formula is C₇H₁₄ClNO₂, and molecular weight is 179.64 g/mol (). The compound exists as a white crystalline solid, with a melting point of 208–210°C (ethanol/ether) and solubility in polar solvents like methanol and water (). It is used as a pharmaceutical intermediate, particularly in synthesizing enantioselective drugs ().

Notably, discrepancies exist in its CAS number across sources:

  • 136312-85-1 ()
  • 25271-35-6 ()
    This inconsistency may arise from differences in salt forms or cataloging errors, necessitating verification from authoritative databases.

Properties

IUPAC Name

(2S)-1-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENMKHNMVUDRMJ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the hydrolysis of 1-methylpiperidine-2-carbonitrile under acidic conditions to yield the target compound. The nitrile group is converted to a carboxylic acid, while hydrochloric acid concurrently protonates the amine to form the hydrochloride salt.

Experimental Procedure

  • Starting Material : 1-Methylpiperidine-2-carbonitrile (2.0 kg) is combined with 6N hydrochloric acid (16.0 L) in a 50 L reactor.

  • Reaction Conditions : The mixture is heated to 100 ± 5°C under reflux for 5 hours.

  • Workup : Post-reaction, the solvent is removed via reduced-pressure distillation. The residue is treated with ethanol (20.0 L) under reflux, cooled, and filtered to isolate inorganic salts. The mother liquor is distilled again, and the resulting solid is recrystallized using ethanol and methyl tert-butyl ether to obtain 2.1 kg of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Yield and Purity

  • Yield : ~70% (based on patent analog data).

  • Purity : >98% (HPLC analysis).

Mechanistic Insights

The hydrolysis proceeds via protonation of the nitrile group, followed by nucleophilic attack by water to form an intermediate iminolic acid, which tautomerizes to the carboxylic acid. Stereochemical integrity is maintained if the starting nitrile is enantiomerically pure.

N-Methylation of Piperidine-2-Carboxylic Acid

Reaction Overview

Piperidine-2-carboxylic acid undergoes N-methylation using methyl iodide, followed by hydrochloride salt formation. This route is advantageous for scalability but requires resolution to isolate the (S)-enantiomer.

Experimental Procedure

  • Methylation : Piperidine-2-carboxylic acid (1.5 kg) is dissolved in dry tetrahydrofuran (THF, 10.0 L). Methyl iodide (2.2 eq) is added dropwise at 0°C, followed by sodium hydride (1.1 eq). The reaction is stirred at 25°C for 12 hours.

  • Acidification : The mixture is quenched with 6N HCl, and the solvent is evaporated. The residue is recrystallized from ethanol/ether to yield 1-methylpiperidine-2-carboxylic acid hydrochloride.

Yield and Challenges

  • Yield : 60–65%.

  • Challenges : Racemization may occur during methylation, necessitating chiral resolution.

Chiral Resolution of Racemic Mixtures

Resolution Using L-Tartaric Acid

Racemic 1-methylpiperidine-2-carboxylic acid hydrochloride is resolved via diastereomeric salt formation with L-tartaric acid, a method adapted from patent CN108047125A.

Procedure

  • Salt Formation : The racemic compound (1.0 kg) is dissolved in acetone (10.0 L) and ethanol (0.4 L). L-Tartaric acid (0.88 kg) is added, and the mixture is heated to 40°C for 0.5 hours.

  • Crystallization : Cooling to 20°C precipitates the (S)-enantiomer tartrate salt, which is filtered and dissociated using potassium carbonate to yield enantiomerically pure this compound.

Efficiency

  • Enantiomeric Excess (ee) : >99%.

  • Overall Yield : 40% (from racemic mixture).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Nitrile Hydrolysis1-Methylpiperidine-2-carbonitrile6N HCl70%High purity, minimal racemizationRequires enantiopure nitrile source
N-MethylationPiperidine-2-carboxylic acidCH₃I, NaH60–65%Scalable, straightforwardRacemization, requires resolution
Chiral ResolutionRacemic hydrochlorideL-Tartaric acid40%High enantiomeric purityLow yield, additional steps

Industrial-Scale Considerations

Process Optimization

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance methylation efficiency but increase costs.

  • Solvent Selection : Ethanol and methyl tert-butyl ether minimize side reactions during recrystallization.

Environmental Impact

  • Waste Management : Thionyl chloride byproducts require neutralization with bicarbonate.

  • Green Chemistry : Water-based hydrolysis reduces organic solvent use .

Chemical Reactions Analysis

1.1. Esterification and Amidation

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions, forming esters such as methyl (S)-1-methylpiperidine-2-carboxylate. Amidation occurs via activation with reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with amines (e.g., diethylamine) to yield amides .

Reaction TypeReagents/ConditionsProductReference
EsterificationAlcohol (ROH), H⁺ or DCCR-O-CO-piperidine derivative
AmidationSOCl₂ followed by R₂NHR₂N-CO-piperidine derivative

1.2. Oxidation and Reduction

  • Oxidation : The piperidine ring or side chains can be oxidized using agents like KMnO₄ or CrO₃. For example, oxidation of the methyl group may yield ketones.

  • Reduction : The carboxylic acid group is reduced to a primary alcohol using LiAlH₄ or NaBH₄.

Reaction TypeReagentsMajor ProductReference
OxidationKMnO₄ (acidic)Ketone or aldehyde derivative
ReductionLiAlH₄(S)-1-Methylpiperidine-2-methanol

1.3. Substitution Reactions

The hydrochloride group participates in nucleophilic substitution with reagents like amines or thiols. For example, substitution with pyridine derivatives forms complex heterocycles used in drug synthesis .

1.4. Transfer Hydrogenation

In industrial synthesis, the compound’s precursor (piperidine-4-carboxylic acid) undergoes transfer hydrogenation with formaldehyde and a palladium catalyst to introduce the methyl group . This method avoids gaseous H₂ and operates at ambient pressure .

ProcessConditionsOutcomeReference
MethylationHCHO, Pd/C, 90–95°C1-Methylpiperidine-4-carboxylic acid

2.1. Biological Activity

  • Enzyme Inhibition : Acts as an ACE inhibitor, disrupting angiotensin conversion and showing potential in cardiovascular therapeutics.

  • Antibiotic Properties : Binds bacterial ribosomes to inhibit protein synthesis, validated in studies using E. coli models.

2.2. Industrial Catalysis

The piperidine ring facilitates elimination reactions in Knoevenagel condensations, lowering activation barriers by 14.1 kcal/mol compared to hydroxide ions . This property is leveraged in synthesizing fine chemicals and polymers .

Structural and Mechanistic Insights

  • Molecular Formula : C₇H₁₄ClNO₂ (MW: 179.64 g/mol).

  • Mechanism : In substitution reactions, the hydrochloride acts as a leaving group, while the carboxylic acid engages in nucleophilic acyl substitution .

Comparative Reactivity

The compound’s stereochemistry and methyl group enhance selectivity in asymmetric synthesis compared to non-chiral analogs like piperidine-3-carboxylic acid. Its hydrochloride salt improves solubility in polar solvents, enabling efficient large-scale reactions .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is widely recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly analgesics and anti-inflammatory drugs. Its structural characteristics facilitate the formation of complex molecules essential for effective drug design and formulation .

Case Study: Migraine Treatment

  • Research has demonstrated its utility in developing compounds targeting serotonin receptors, specifically 5-HT_1F receptors, which are implicated in migraine treatment. The compound has been involved in synthesizing derivatives that exhibit therapeutic potential for migraine relief without the vasoconstrictive side effects associated with traditional treatments .

Organic Synthesis

Building Block for Complex Molecules

  • In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create diverse derivatives with tailored properties .

Chemical Reactions Involved

  • Common reactions involving this compound include:
    • Oxidation: Converting it to ketones or aldehydes using agents like potassium permanganate.
    • Reduction: Transforming the carboxylic acid group into alcohols using lithium aluminum hydride.
    • Substitution: Engaging in nucleophilic substitution reactions to form various substituted piperidine derivatives .

Neuroscience Research

Investigating Neurotransmitter Systems

  • The compound is actively studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin. This makes it valuable for exploring treatments for neurological disorders such as anxiety and depression .

Potential Applications

  • Its role in modulating neurotransmitter activity positions it as a candidate for developing medications aimed at various psychiatric and neurological conditions .

Catalysis

Improving Reaction Efficiency

  • This compound can act as a catalyst in specific chemical reactions, enhancing efficiency and yield. This property is particularly beneficial in industrial applications where optimizing reaction conditions is critical .

Material Science

Development of New Materials

  • The compound is being explored for its potential applications in material science, particularly in creating new polymers with unique chemical properties. Its structural features may contribute to the development of materials with enhanced functionalities .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentIntermediate for drug synthesis, especially analgesics and anti-inflammatoriesMigraine treatment via serotonin receptor modulation
Organic SynthesisBuilding block for complex organic moleculesOxidation to ketones/aldehydes; reduction to alcohols
Neuroscience ResearchInvestigating effects on neurotransmitter systemsPotential treatments for anxiety and depression
CatalysisActs as a catalyst to improve reaction efficiencyIndustrial chemical processes
Material ScienceDevelopment of new materials such as polymersUnique chemical properties through polymerization

Mechanism of Action

The mechanism of action of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes and altering their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include piperidine derivatives with variations in substituent positions, stereochemistry, or functional groups.

Table 1: Comparison of Physical and Chemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility pKa Key Differences
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride 136312-85-1 C₇H₁₄ClNO₂ 179.64 208–210 Methanol, Water 2.48 Chiral center at C2; methyl at C1
(S)-Piperidine-2-carboxylic acid hydrochloride 2133-33-7 C₆H₁₂ClNO₂ 165.62 N/A Water 2.30 Lacks methyl group at C1
1-Methylpiperidine-3-carboxylic acid hydrochloride 19999-64-5 C₇H₁₄ClNO₂ 179.64 N/A N/A N/A Carboxylic acid at C3 instead of C2
Methyl (S)-piperidine-2-carboxylate hydrochloride 32559-18-5 C₇H₁₄ClNO₂ 179.64 N/A Organic solvents N/A Esterified carboxyl group
(S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride 1508261-86-6 C₆H₁₂ClNO₂ 165.62 N/A N/A N/A Five-membered pyrrolidine ring

Functional and Application Differences

  • Chirality : The (S)-enantiomer of 1-methylpiperidine-2-carboxylic acid hydrochloride is critical for binding to biological targets, such as enzymes or receptors, compared to its (R)-counterpart or racemic mixtures ().
  • Positional Isomerism : Moving the carboxylic acid group from C2 (target compound) to C3 (CAS 19999-64-5) alters hydrogen-bonding interactions, affecting pharmacokinetics .
  • Ester Derivatives : Methyl or ethyl esters (e.g., CAS 32559-18-5) enhance lipophilicity, improving blood-brain barrier penetration but requiring hydrolysis for activation .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The compound is a precursor in synthesizing bioactive molecules, such as protease inhibitors and neuromodulators ().
  • Comparative Bioactivity : Piperidine-2-carboxylic acid derivatives lacking the methyl group (e.g., CAS 2133-33-7) show reduced binding affinity to α7 nicotinic acetylcholine receptors compared to the target compound .
  • Thermal Properties : The high melting point (208–210°C) suggests suitability for high-temperature processing in solid-dose formulations ().

Biological Activity

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its role in antibiotic activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : Approximately 179.64 g/mol
  • Structure : The compound features a six-membered piperidine ring with a methyl group at the 1-position and a carboxylic acid group at the 2-position.

This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes:

  • Antibiotic Activity : The compound acts as an antibiotic by binding to bacterial ribosomes, disrupting protein synthesis, which is crucial for bacterial growth and survival.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This inhibition can be significant in developing treatments for cardiovascular diseases.
  • Protein-Ligand Interactions : The compound is also involved in studying enzyme mechanisms and protein-ligand interactions, making it valuable in drug design.

Applications in Research

The diverse applications of this compound span several fields:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing analgesics and anti-inflammatory drugs .
  • Neuroscience Research : The compound is investigated for its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders .
  • Organic Synthesis : It is utilized in organic chemistry for creating complex molecules with desired properties .
  • Catalysis : The compound can act as a catalyst, enhancing the efficiency of chemical reactions in industrial applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antibiotic ActivityInhibits bacterial growth by disrupting protein synthesis
Enzyme InhibitionInhibits ACE, affecting blood pressure regulation
Protein InteractionStudies on enzyme mechanisms and drug design
NeuroscienceEffects on neurotransmitter systems

Case Study Example

A study published in 2024 explored the interactions of this compound with G protein-coupled receptors (GPCRs), highlighting its potential as a modulator in drug discovery. The research focused on how this compound could influence GPCR signaling pathways, which are critical for numerous physiological processes .

Q & A

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride?

To ensure enantiomeric purity, chiral chromatography is the gold standard. Use a chiral stationary phase (e.g., Chiralpak® AD-H or OD-H columns) with a mobile phase of hexane:isopropanol (80:20, v/v) and trifluoroacetic acid as an additive. Confirm retention times against the (R)-enantiomer standard. Polarimetry or circular dichroism (CD) spectroscopy can supplement HPLC data by quantifying optical rotation .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, stability) for this compound?

Empirical determination is critical:

  • Solubility : Perform shake-flask experiments in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
  • Stability : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varying humidity and temperature conditions (e.g., 25°C, 40°C/75% RH) .
  • pH : Use potentiometric titration to determine pKa values.

Q. What synthetic routes are reported for this compound?

Common methods include:

  • Chiral resolution : Hydrolysis of methyl esters (e.g., (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride) followed by HCl salt formation .
  • Asymmetric synthesis : Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to stereoselectively introduce the methyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported impurity profiles during synthesis?

Adopt orthogonal analytical techniques:

HPLC-MS : Identify impurities via mass fragmentation patterns.

NMR spectroscopy : Compare ¹H/¹³C spectra to reference standards (e.g., EP/JP impurity databases) .

X-ray crystallography : Confirm stereochemistry of crystalline intermediates.
Example: A 0.5% impurity detected via HPLC (RT 12.3 min) was identified as the (R)-enantiomer using chiral chromatography .

Q. What methodologies are suitable for studying the compound’s metabolic stability in preclinical models?

  • In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS quantification. Monitor depletion over time (t½ calculation).
  • In silico tools : Predict metabolic sites using software like MetaSite or ADMET Predictor™ .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolites .

Q. How should researchers design stability-indicating assays for this hydrochloride salt?

  • Forced degradation : Expose the compound to heat (80°C), UV light, and oxidative (H₂O₂) or acidic/alkaline conditions.
  • HPLC conditions : Use a C18 column (e.g., Waters XBridge®) with gradient elution (0.1% formic acid in water:acetonitrile). Monitor degradation products at 210 nm .
  • Validation : Ensure specificity, precision (RSD <2%), and linearity (R² >0.999) per ICH Q2(R1) guidelines.

Methodological Considerations

  • Regulatory Compliance : Adhere to environmental hazard classifications (e.g., WGK 2 in Germany) for disposal .
  • Data Reproducibility : Use pharmacopeial reference standards (e.g., BP or USP) for calibration .
  • Contradiction Analysis : Apply iterative frameworks (e.g., FINER criteria) to refine hypotheses .

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